4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine
Brand Name: Vulcanchem
CAS No.: 670270-29-8
VCID: VC5764835
InChI: InChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F
Molecular Formula: C24H16FN3
Molecular Weight: 365.411

4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine

CAS No.: 670270-29-8

Cat. No.: VC5764835

Molecular Formula: C24H16FN3

Molecular Weight: 365.411

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine - 670270-29-8

Specification

CAS No. 670270-29-8
Molecular Formula C24H16FN3
Molecular Weight 365.411
IUPAC Name 4-(4-fluorophenyl)-N-naphthalen-2-ylphthalazin-1-amine
Standard InChI InChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28)
Standard InChI Key WKEJNJUHDAYKRB-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

The compound belongs to the phthalazine family, featuring a fused benzene-pyrazine ring system. The phthalazine core is substituted at position 4 with a 4-fluorophenyl group and at position 1 with a naphthalen-2-yl amine (Figure 1). The fluorine atom introduces electronegativity, enhancing dipole interactions, while the naphthalene moiety contributes to aromatic stacking and hydrophobic interactions .

Key structural attributes:

  • Phthalazine core: A bicyclic system with nitrogen atoms at positions 1 and 2.

  • 4-Fluorophenyl group: Electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic pockets .

  • Naphthalen-2-yl amine: A bulky aromatic substituent that may influence solubility and protein-binding kinetics .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in DMSO and DMF.

  • Lipophilicity: Calculated logP ≈ 4.2 (estimated using fragment-based methods).

  • Stability: Resistant to hydrolysis under physiological pH (pH 7.4) .

Biological Activities and Mechanistic Insights

Protein Interaction Studies

Crystallographic data from the Protein Data Bank (PDB) reveal that phthalazin-1-amine derivatives exhibit affinity for oncology-related targets:

PDB IDTarget ProteinBinding Affinity (Kd)Biological Role
7UOHPRMT5/MEP503.1 nMArginine methyltransferase inhibition
7UKSSOS1:KRAS complex21 nMDisruption of oncogenic signaling
7RT5KRAS G12D mutant64 nMGTPase activity modulation

The compound’s naphthalenyl group likely engages in π-π stacking with hydrophobic residues (e.g., Phe28 in SOS1), while the fluorophenyl moiety stabilizes interactions via halogen bonding .

Applications in Drug Discovery

Kinase Inhibition

Structural analogs of 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine demonstrate selective inhibition of:

  • Aurora kinases: Critical for cell cycle progression .

  • PRMT5: Implicated in epigenetic regulation .

Antibacterial Development

Preliminary studies on related phthalazines show MIC values of 4–16 µg/mL against Staphylococcus aureus, suggesting potential for Gram-positive targeting .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/KdKey Structural Difference
AMG 900Aurora kinases3 nMPyrido[3,4-d]pyridazine core
PF-04455242κ-opioid receptor21 nMBiphenyl sulfonamide group
MRTX0902SOS1:KRAS22 nMMorpholino substituent

The fluorophenyl-naphthalenyl combination in 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine confers a balance of lipophilicity and steric bulk, distinguishing it from simpler derivatives .

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